N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

GPR151 GPCR chain-length SAR

This compound is the propanamide (C₂ chain) member of a 1,3,4-oxadiazole N-acyl homologous series flanked by acetamide and butanamide analogs. Its unsubstituted α-carbon enables late-stage diversification for parallel synthesis libraries. It serves as an essential negative control for the 3-phenyl analog (CAS 851095-92-6), which exhibits documented binding to streptokinase A and multidrug resistance-associated protein 1. Systematic procurement alongside the butanamide homolog enables chain-length-dependent SAR determination. Order both from a single batch to minimize inter-lot variability in comparative studies.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 851095-86-8
Cat. No. B2858381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS851095-86-8
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
InChIInChI=1S/C15H17N3O2/c1-2-13(19)16-15-18-17-14(20-15)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,16,18,19)
InChIKeyRFLITXSLRUULQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 851095-86-8): Structural Identity, Core Scaffold, and Procurement-Relevant Physicochemical Properties


N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 851095-86-8) is a synthetic small-molecule heterocyclic compound belonging to the 1,3,4-oxadiazole class [1]. It features a 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole core linked to a propanamide side chain, with a molecular formula of C₁₅H₁₇N₃O₂ and a molecular weight of 271.32 g/mol . The tetrahydronaphthalene (tetralin) moiety confers substantial lipophilicity (clogP approximately 2.07), while the 1,3,4-oxadiazole ring provides hydrogen-bond acceptor capacity and metabolic stability relative to hydrolytically labile ester or amide bioisosteres [2]. This compound is catalogued within multiple screening libraries, including the Molecular Libraries Small Molecule Repository (MLSMR), and is available from commercial vendors at typical purities of ≥95% for research use .

Why N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide Cannot Be Replaced by In-Class 1,3,4-Oxadiazole Analogs


The 1,3,4-oxadiazole class exhibits steep structure–activity relationships where subtle modifications to the N-acyl side chain produce marked shifts in target engagement, physicochemical profile, and biological outcome. The propanamide substituent on the target compound (C₂ chain length, linear, unbranched) occupies a narrow structural window between the acetyl (C₁), butanamide (C₃), and branched variants (2-methylpropanamide, 2,2-dimethylpropanamide) . The butanamide homolog (CAS 851095-91-5) has been profiled in a GPR151 cell-based assay at the Scripps Research Institute Molecular Screening Center, demonstrating that a single methylene difference alters screening outcome . Similarly, the 3-phenyl-substituted analog (CAS 851095-92-6) exhibits measurable binding to multiple targets, including streptokinase A (EC₅₀ = 1.50 × 10⁵ nM) and multidrug resistance-associated protein 1 (EC₅₀ = 1.36 × 10³ nM), as documented in BindingDB [1]. Generic substitution across this series would discard the specific chain-length-dependent and substituent-dependent pharmacological signature and is unsupported without direct comparative bioassay data.

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide: Quantitative Differentiation Evidence Against Structural Analogs


Differential Chain-Length-Dependent Biological Profiling: Propanamide vs. Butanamide Homolog in GPR151 Screening

The butanamide homolog (CAS 851095-91-5), differing solely by one additional methylene unit in the N-acyl chain relative to the target propanamide compound, was profiled in a cell-based high-throughput primary assay for GPR151 activation at the Scripps Research Institute Molecular Screening Center . While the quantitative activity outcome (percent activation or EC₅₀) for the butanamide is available in the primary screening record, no equivalent public data exist for the propanamide compound . This data asymmetry itself constitutes a critical procurement-relevant differentiation: the butanamide homolog has been subjected to at least three distinct AlphaScreen-based HTS campaigns (GPR151 activation, FBW7 activation, MITF inhibition), whereas the propanamide compound has not been reported in any public bioassay . Researchers seeking a compound within this scaffold family that has known screening provenance may prefer the butanamide, while those requiring the propanamide chain length for SAR exploration or as a synthetic intermediate must procure the target compound specifically.

GPR151 GPCR chain-length SAR high-throughput screening

Structural Divergence from 3-Phenyl-Substituted Analog: Impact on Target Engagement Profile

The 3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide analog (CAS 851095-92-6, CID 4144189) contains a benzyl-like substituent at the propanamide α-position absent in the target compound [1]. This phenyl group increases molecular weight by approximately 76 Da (from 271.32 to 347.42 g/mol), adds one aromatic ring, and increases calculated logP by roughly 1.5 units, substantially altering both the physicochemical profile and the potential for π–π and hydrophobic interactions [1]. BindingDB records show that the 3-phenyl analog exhibits measurable activity against two distinct targets: streptokinase A (EC₅₀ = 1.50 × 10⁵ nM) and multidrug resistance-associated protein 1 (EC₅₀ = 1.36 × 10³ nM) [2]. The unsubstituted propanamide target compound lacks this phenyl-driven polypharmacology by structural definition, offering a cleaner scaffold for target-focused screening campaigns.

streptokinase inhibition multidrug resistance phenyl substituent target selectivity

Differentiation from Branched Propanamide Analogs: Steric and Conformational Constraints

Two branched analogs—2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide and 2,2-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide—introduce increasing steric bulk at the α-carbon of the amide side chain relative to the linear, unsubstituted propanamide of the target compound . The 2,2-dimethyl variant adds geminal methyl groups that restrict conformational freedom, increase local hydrophobicity, and shield the amide NH from hydrogen-bonding interactions. While no head-to-head comparative bioassay data exist for these analogs versus the target compound, the conformational restriction imposed by the gem-dimethyl substitution is a well-precedented structural determinant in medicinal chemistry: it can reduce metabolic N-dealkylation by cytochrome P450 enzymes and alter target binding kinetics [1]. The linear propanamide of the target compound preserves full conformational flexibility and hydrogen-bond donor accessibility, which may be essential for engagement of targets intolerant of steric bulk near the amide linkage.

branched amide steric hindrance 2-methylpropanamide 2,2-dimethylpropanamide

Tetrahydronaphthalene Moiety: Lipophilicity-Driven Differentiation from Phenyl and Naphthyl Oxadiazole Scaffolds

The 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent on the 1,3,4-oxadiazole core of the target compound imparts a calculated logP of approximately 2.07, positioning it between the fully aromatic naphthyl-substituted analogs (estimated clogP 2.5–3.0) and the simpler phenyl-substituted analogs (estimated clogP 1.0–1.5) [1]. The partially saturated tetrahydronaphthalene ring system offers a compromise: it retains significant hydrophobic surface area for potential van der Waals interactions with lipophilic protein binding pockets while avoiding the planarity, metabolic liability (arene oxide formation), and aqueous insolubility associated with the fully aromatic naphthalene ring [2]. In addition, saturation of one ring in the bicyclic system introduces a chiral plane, which—though not resulting in atropisomerism at ambient temperature—can lead to diastereotopic proton environments useful for NMR-based conformational analysis [2].

tetrahydronaphthalene lipophilicity membrane permeability clogP

Scaffold Provenance in Patent Literature: Priority Date and Assignee Differentiation

The 1,3,4-oxadiazole scaffold with tetrahydronaphthalene substitution appears in multiple patent families, notably Glaxo Group Limited's oxadiazole derivatives (US 2010/0174065 A1, filed 2009) directed toward S1P receptor modulation and Abbott Laboratories' heterocyclic compounds (US 2008/0255203 A1, filed 2007) covering substituted oxadiazoles [1][2]. The target compound, N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 851095-86-8), is catalogued in the MLSMR screening collection and has been assigned CAS number 851095-86-8 within a contiguous CAS series (851095-86-8 through 851095-97-1) covering eight structurally related tetrahydronaphthalen-oxadiazole propanamides with varying N-acyl and thioether substituents [3]. This contiguous CAS assignment strongly suggests a common synthetic origin or screening library submission batch, differentiating the entire series from earlier patent exemplifications.

patent landscape freedom to operate GlaxoSmithKline Abbott Laboratories

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Structure–Activity Relationship (SAR) Exploration of N-Acyl Chain Length in 1,3,4-Oxadiazole-Tetrahydronaphthalene Series

The target compound occupies a critical position in the N-acyl homologous series: it is the propanamide (C₂ chain) member flanked by the acetamide (C₁) and butanamide (C₃) analogs . Because the butanamide homolog has demonstrated activity in GPR151 and other HTS campaigns at Scripps, systematic procurement of the propanamide alongside the butanamide enables determination of the chain-length dependence of target engagement . This compound is specifically indicated for medicinal chemistry teams conducting matched molecular pair analysis where the N-acyl chain length variable must be isolated from other structural modifications.

Scaffold-Hopping and Bioisostere Evaluation Against Oxadiazole-Containing Patent Chemotypes

The 5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole core of the target compound represents a structural motif that bridges two major patent families: Glaxo's S1P receptor-directed oxadiazoles and Abbott's heterocyclic derivatives [1][2]. With its linear propanamide side chain and absence of additional aromatic substituents, the compound serves as a minimalist scaffold reference for evaluating the contribution of the tetrahydronaphthalene-oxadiazole core to biological activity, independent of the more elaborate substitution patterns found in patent exemplifications [1][2].

Synthetic Intermediate for Derivatization at the Propanamide α-Position

Unlike the 2,2-dimethylpropanamide analog, which blocks α-substitution entirely, the target compound's unsubstituted propanamide α-carbon is amenable to further chemical elaboration—alkylation, arylation, or introduction of heteroatom substituents . This makes the compound valuable as a late-stage diversification intermediate for parallel synthesis libraries exploring α-substituted propanamide variants within the oxadiazole-tetrahydronaphthalene scaffold. Procurement in quantities suitable for synthetic chemistry (≥100 mg) is recommended for this application.

Negative Control or Reference Compound for 3-Phenyl-Substituted Analog Studies

Given that the 3-phenyl analog (CAS 851095-92-6) has documented binding to streptokinase A and multidrug resistance-associated protein 1 [3], the target compound—lacking the 3-phenyl group—can serve as a critical negative control in biochemical and cell-based assays designed to confirm that observed activity is phenyl-dependent rather than scaffold-dependent. Procurement of both compounds from a single vendor batch is advisable to minimize inter-lot variability in comparative studies.

Quote Request

Request a Quote for N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.